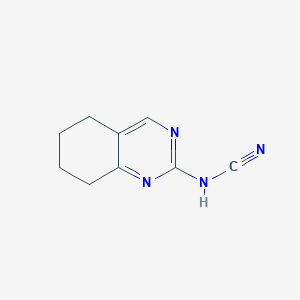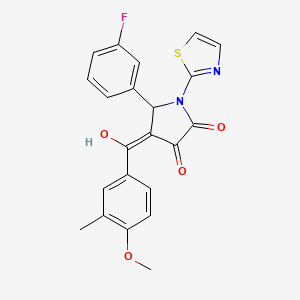
5,6,7,8-tetrahydro-2-quinazolinylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-tetrahydro-2-quinazolinylcyanamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide is based on its inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. 5,6,7,8-tetrahydro-2-quinazolinylcyanamide binds to the ATP-binding site of GSK-3 and prevents its phosphorylation activity. This leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the expression of pluripotency markers in iPSCs and enhance their differentiation potential. It has also been shown to promote the survival and proliferation of neural stem cells and mesenchymal stem cells. In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to induce the expression of insulin in pancreatic β-cells and enhance their glucose-stimulated insulin secretion. Furthermore, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. It is also a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo experiments. However, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide also has some limitations. It has been shown to have off-target effects on other kinases, such as CDK2 and CDK5, which may affect the interpretation of experimental results. In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide in scientific research. One direction is to investigate its potential therapeutic applications in various diseases, such as diabetes, neurodegenerative diseases, and cancer. Another direction is to study its effects on the immune system and its potential use in immunotherapy. Furthermore, the development of more potent and selective GSK-3 inhibitors based on the structure of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide may lead to the discovery of new therapeutic targets and drugs.
Synthesemethoden
The synthesis of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide involves several steps. The first step is the preparation of 2-aminobenzonitrile, which is then reacted with ethyl acetoacetate to form 2-ethoxycarbonyl-3-cyano-4-(2-nitrophenyl)pyrrole. This compound is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-ethoxycarbonyl-3-cyano-4-(2-aminophenyl)pyrrole. Finally, this compound is reacted with formamide to form 5,6,7,8-tetrahydro-2-quinazolinylcyanamide.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been widely used in scientific research as a tool to study various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic β-cells. It has also been used to induce the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to enhance the proliferation and survival of various cell types, including neural stem cells, mesenchymal stem cells, and cancer cells.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-12-9-11-5-7-3-1-2-4-8(7)13-9/h5H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWNEZRQOGBDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)

![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)
![4-[(4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5379401.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5379405.png)